molecular formula C18H12N4O4S3 B4707414 3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile CAS No. 332110-25-5

3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile

Cat. No.: B4707414
CAS No.: 332110-25-5
M. Wt: 444.5 g/mol
InChI Key: MORIEZVIIBHGJZ-UHFFFAOYSA-N
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Description

3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile is a substituted isothiazole derivative characterized by a central isothiazole ring functionalized with a nitrile group at position 4 and two 4-nitrobenzylsulfanyl groups at positions 3 and 3.

The compound’s synthesis likely follows established routes for isothiazole sulfides, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed C–S coupling, as seen in analogs like 3,5-bis[(4-bromobenzyl)thio]-4-isothiazolecarbonitrile . Structural characterization methods (e.g., X-ray crystallography, NMR, IR) would align with those used for related compounds .

Properties

IUPAC Name

3,5-bis[(4-nitrophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S3/c19-9-16-17(27-10-12-1-5-14(6-2-12)21(23)24)20-29-18(16)28-11-13-3-7-15(8-4-13)22(25)26/h1-8H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORIEZVIIBHGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C(=NS2)SCC3=CC=C(C=C3)[N+](=O)[O-])C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179045
Record name 3,5-Bis[[(4-nitrophenyl)methyl]thio]-4-isothiazolecarbonitrile
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Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332110-25-5
Record name 3,5-Bis[[(4-nitrophenyl)methyl]thio]-4-isothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332110-25-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis[[(4-nitrophenyl)methyl]thio]-4-isothiazolecarbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID901179045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-BIS((4-NITROBENZYL)THIO)-4-ISOTHIAZOLECARBONITRILE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrobenzyl groups can lead to the formation of nitrobenzoic acids, while reduction can yield aminobenzyl derivatives .

Scientific Research Applications

3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The nitrobenzyl groups can participate in redox reactions, while the isothiazolecarbonitrile moiety can interact with various enzymes and proteins. These interactions can lead to the modulation of biological pathways, making the compound of interest for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions 3 & 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile 4-nitrobenzylsulfanyl C₁₈H₁₂N₄O₄S₃ 460.51 High polarity, EWG effects; potential kinase inhibition (inferred)
3,5-Bis[(4-bromobenzyl)thio]-4-isothiazolecarbonitrile 4-bromobenzylthio C₁₈H₁₂Br₂N₂S₃ 533.25 Halogenated analog; bromine enhances lipophilicity
5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) Bromine (position 3) C₆Br₂N₂S₃ 377.96 Dimeric structure; semiconductor/coordination chemistry uses
Sodium 5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile Sodium mercapto/sulfanylidene C₄H₂N₂NaS₃ 197.26 Ionic, water-soluble; catalytic or ligand applications
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Carboxymethylsulfanyl C₁₂H₁₂O₄S 252.28 Bioactive scaffold; enzyme inhibition (e.g., JNK)

Electronic and Reactivity Differences

  • Nitro vs. Bromo Substituents : The nitro group (σₚ = 1.27) is a stronger electron-withdrawing group (EWG) than bromine (σₚ = 0.23), making the nitro analog more electrophilic at the isothiazole core. This enhances susceptibility to nucleophilic attack but reduces stability under reducing conditions .
  • Sodium Mercapto vs. Arylthio : The sodium salt exhibits ionic character, increasing aqueous solubility, whereas arylthio groups (e.g., nitrobenzyl) enhance π-π stacking and membrane permeability.

Biological Activity

3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific viral replication processes and exhibit antimicrobial properties. The compound's isothiazole ring enhances its interaction with biological targets due to its electron-withdrawing nature.

Antiviral Activity

Research has indicated that derivatives of isothiazole compounds can exhibit antiviral properties. A related study evaluated a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles against human rhinovirus (HRV) serotypes. Although specific data on this compound was not detailed in the literature, similar compounds showed varying levels of inhibition against HRV with IC50 values ranging from 5 to 6 µg/ml, suggesting a potential for antiviral activity in this class of compounds .

Antimicrobial Activity

The antimicrobial efficacy of isothiazole derivatives has been documented extensively. In a study evaluating various 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives, certain structural modifications led to enhanced bacteriostatic and fungistatic activities. While specific results for this compound were not available, the presence of similar functional groups suggests it may also possess significant antimicrobial properties .

Case Studies and Research Findings

Several studies have explored the biological activity of isothiazole derivatives:

  • Antiviral Efficacy : A study found that compounds with bulky substituents on the phenyl ring demonstrated enhanced anti-HRV activity. The presence of nitro groups in the benzyl substituents may similarly enhance the activity of this compound against viral pathogens .
  • Cytotoxicity Assessment : In cytotoxicity assays conducted on related compounds, it was observed that while some exhibited promising antiviral effects, their cytotoxicity was significantly lower than that of standard drugs like 5-fluorouracil. This indicates a favorable therapeutic index for potential clinical applications .

Data Summary Table

Compound NameIC50 (µg/ml)Therapeutic IndexActivity Type
3-Methylthio-5-phenyl-4-isothiazolecarbonitrileNot DetectedNot ApplicableAntiviral
3-Methylthio-5-benzyl-4-isothiazolecarbonitrile5 - 6HighAntiviral
4-(1-Aryl-2-oxo)-N-substituted benzenesulfonamideVariesVariesAntimicrobial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves thioetherification between 4-nitrobenzyl mercaptan and a pre-functionalized isothiazolecarbonitrile core. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
  • Temperature Control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
  • Catalysis : Mild bases (e.g., K₂CO₃) facilitate deprotonation of thiol groups without degrading nitro functionalities .
    • Validation : Purity is confirmed via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual thiol protons at δ 2.5–3.5 ppm) .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • Techniques :

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., S–C distances of ~1.81 Å in thioether linkages) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., nitrobenzyl proton splitting patterns at δ 7.5–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 487.03) .

Q. How does the compound interact with biological targets in preliminary assays?

  • Approach :

  • Enzyme Inhibition Studies : Dose-response assays (IC₅₀ values) against cysteine proteases or kinases, using fluorogenic substrates .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation via flow cytometry .

Advanced Research Questions

Q. How can computational modeling predict electronic properties and reactivity?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO-LUMO gaps (e.g., ~4.2 eV, indicating moderate electrophilicity) .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to predict aggregation tendencies .
    • Applications : Models guide functionalization (e.g., introducing electron-withdrawing groups to enhance electrophilic reactivity) .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Solutions :

  • Continuous Flow Chemistry : Reduces side reactions via precise temperature/residence time control .
  • Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) minimizes losses of polar intermediates .
    • Case Study : Batch vs. flow synthesis comparisons show yield improvements from 62% to 78% under flow conditions .

Q. How can contradictory biological activity data be resolved across studies?

  • Analysis Framework :

  • Assay Standardization : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls .
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., nitro group reduction to amines) that alter activity .
    • Theoretical Linkage : Correlate structural stability (via MD simulations) with bioactivity half-lives .

Q. What advanced separation techniques purify this compound from complex mixtures?

  • Techniques :

  • Prep-HPLC : Gradient elution (ACN/H₂O + 0.1% TFA) resolves nitrobenzyl derivatives with <1% impurity .
  • Membrane Chromatography : Cation-exchange membranes isolate protonated species at pH 4.5 .

Methodological Design & Theoretical Context

Q. How to design a study investigating its mechanism of action in oxidative stress pathways?

  • Framework :

  • Hypothesis : The compound scavenges ROS (e.g., •OH, O₂⁻) via nitro group redox activity.
  • Assays :
  • Fluorogenic Probes : DCFH-DA for intracellular ROS quantification .
  • Western Blotting : Measure Nrf2 pathway activation (e.g., HO-1, SOD1 expression) .
  • Controls : Include analogs without nitro groups to isolate redox mechanisms .

Q. What gaps exist in current structure-activity relationship (SAR) studies?

  • Identified Gaps :

  • Limited data on isosteric replacements (e.g., sulfonyl vs. sulfinyl groups).
  • No comparative studies on nitro positional isomers (para vs. meta substitution) .
    • Proposed Research : Synthesize analogs with varied substituents and use machine learning (QSAR models) to predict activity cliffs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile

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